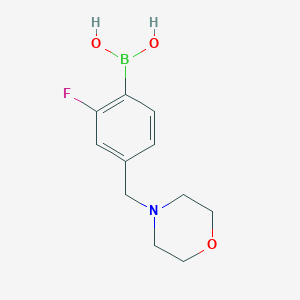
2-フルオロ-4-(モルホリノメチル)フェニルボロン酸
概要
説明
“2-Fluoro-4-(morpholinomethyl)phenylboronic acid” is a chemical compound with the CAS Number: 1451393-46-6 . It has a molecular weight of 239.05 and is a solid at room temperature . The compound is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H15BFNO3/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm^3 , a boiling point of 394.1±52.0 °C at 760 mmHg , and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 67.9±3.0 kJ/mol and a flash point of 192.2±30.7 °C .科学的研究の応用
薬物設計と送達
2-MPhBなどのボロン酸とそのエステルは、新しい薬物や薬物送達デバイスの設計において価値があるとされています。これらは、特に中性子捕捉療法に適したボロン担体として有用ですが、水中でわずかにしか安定ではありません .
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦カップリング(SMカップリング)にも使用されます。これは、炭素-炭素結合を形成する反応であり、その温和な反応条件と官能基許容性により広く応用されています。2-MPhBのような有機ホウ素試薬は安定しており、容易に調製でき、環境に優しく、パラジウム(II)錯体との迅速な転位を示します .
核酸合成
2-MPhBは、ポリメラーゼ指向の2'-フルオロ修飾DNA合成に関与する可能性があります。これは、市販されている2'-フルオロヌクレオシド三リン酸を使用し、さまざまなDNAおよびRNAポリメラーゼによる2'-フルオロアナログの組み込みを試験することによって行われます .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and removing to fresh air if inhaled .
作用機序
Mode of Action
This compound serves as a building block in organic synthesis due to its ability to participate in various coupling reactions, particularly Suzuki-Miyaura reactions . These reactions allow researchers to create carbon-carbon bonds between this compound and other organic molecules.
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic molecules, potentially leading to the development of new drugs.
Action Environment
The action of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall conditions of the reaction environment.
生化学分析
Biochemical Properties
2-Fluoro-4-(morpholinomethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes, including digestion, immune response, and blood coagulation. The boronic acid group in 2-Fluoro-4-(morpholinomethyl)phenylboronic acid forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is highly specific and can be exploited for the development of enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by disrupting cellular signaling pathways and altering gene expression. Specifically, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid can inhibit the activity of proteasomes, leading to the accumulation of misfolded proteins and subsequent cell death. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of rapidly dividing cells.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid exerts its effects through several mechanisms. The boronic acid moiety interacts with the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This interaction is particularly significant in the inhibition of proteasomes, where 2-Fluoro-4-(morpholinomethyl)phenylboronic acid binds to the catalytic threonine residue, blocking the degradation of ubiquitinated proteins. Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid may undergo hydrolysis, leading to the formation of inactive degradation products. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in cellular function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and organ dysfunction. Therefore, careful dosage optimization is essential for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-Fluoro-4-(morpholinomethyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid can affect the pentose phosphate pathway by inhibiting glucose-6-phosphate dehydrogenase, resulting in decreased production of NADPH and ribose-5-phosphate. These metabolic effects can alter cellular redox balance and biosynthetic capacity, impacting cell growth and survival .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
2-Fluoro-4-(morpholinomethyl)phenylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. This compound is known to localize to the cytoplasm and nucleus, where it interacts with various biomolecules. In the cytoplasm, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid can inhibit cytosolic enzymes and disrupt metabolic processes. In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes. The subcellular localization of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
特性
IUPAC Name |
[2-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZQOHKVDEKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
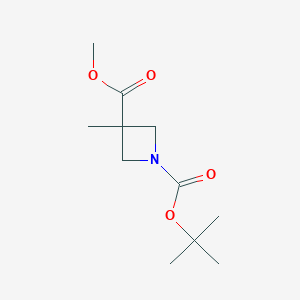

![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
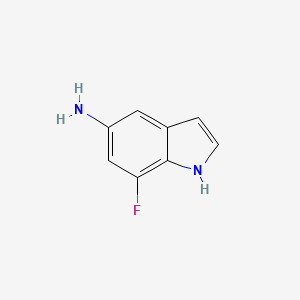
![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1398736.png)
![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)


![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
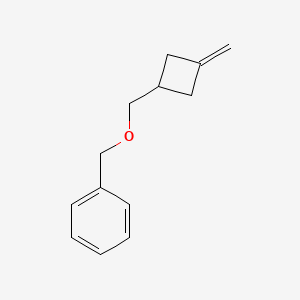
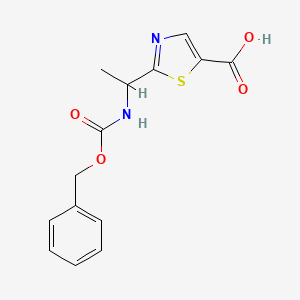
![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)